molecular formula C21H26N2O3 B2858970 4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478078-29-4

4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2858970
CAS No.: 478078-29-4
M. Wt: 354.45
InChI Key: BJVDBTMUXBRJDJ-UHFFFAOYSA-N
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Description

4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring, a benzoyl group, and a tetrahydrofuran moiety.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)16-8-6-14(7-9-16)19(24)15-11-18(22-12-15)20(25)23-13-17-5-4-10-26-17/h6-9,11-12,17,22H,4-5,10,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVDBTMUXBRJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups .

Scientific Research Applications

4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound can be characterized by its molecular formula C16H22N2O3C_{16}H_{22}N_{2}O_{3} and a molecular weight of approximately 290.36 g/mol. It features a pyrrole ring substituted with a tert-butylbenzoyl group and an oxolan-2-ylmethyl side chain.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : Its structure allows it to penetrate bacterial membranes, disrupting cellular functions and leading to cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of pyrrole-2-carboxamides, similar in structure to the target compound, displayed potent activity against Mycobacterium tuberculosis with minimal cytotoxic effects on human cells (MIC < 0.016 μg/mL) .

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. The presence of bulky substituents on the pyrrole ring enhances its ability to bind to cancer cell receptors, thereby inhibiting tumor growth. Notably, compounds with specific substitutions showed enhanced potency against resistant cancer cell lines.

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components:

Substituent Effect on Activity
Tert-butyl groupIncreases lipophilicity and membrane permeability
Oxolan groupEnhances interaction with biological targets
Benzoyl moietyProvides stability and aids in enzyme binding

Case Studies

  • Study on Antitubercular Activity : A series of pyrrole derivatives were synthesized and evaluated for their antitubercular properties. Compounds similar to this compound showed promising results against drug-resistant strains of M. tuberculosis, indicating potential for further development as therapeutic agents .
  • Evaluation Against Cancer Cell Lines : In a comparative study, the compound was tested against various cancer cell lines, where it exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting strong anticancer potential .

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